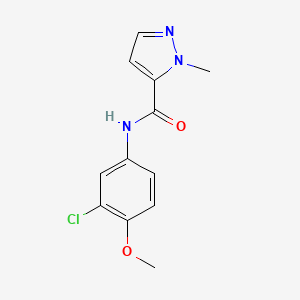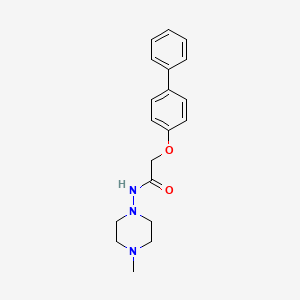![molecular formula C16H15ClFNO2 B5396737 {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1) and has shown promising results in various studies.
作用機序
The mechanism of action of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is mainly through its activation of the {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride receptor. {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is a G protein-coupled receptor that is expressed in various regions of the brain. Activation of the {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride receptor by {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride leads to the release of dopamine and other neurotransmitters, which play a crucial role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride are diverse and complex. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to improved mood, motivation, and reward. It has also been shown to reduce drug-seeking behavior in addiction models and improve cognitive function in animal models of Parkinson's disease.
実験室実験の利点と制限
The advantages of using {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride in lab experiments are its potency and selectivity for the {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride receptor. It has also been shown to be effective in various animal models of addiction, depression, and Parkinson's disease. However, the limitations of using {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride in lab experiments are its complex synthesis method and limited availability.
将来の方向性
There are several future directions for research on {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride. Some of the possible directions include:
1. Further studies on the mechanism of action of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride and its effects on neurotransmitter release in the brain.
2. Development of more efficient synthesis methods for {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride to increase its availability for research.
3. Evaluation of the potential therapeutic applications of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride in clinical trials.
4. Investigation of the long-term effects of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride on the brain and other organs.
Conclusion:
In conclusion, {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is a potent and selective agonist of the {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride receptor that has shown promising results in various studies. Its complex synthesis method and limited availability are some of the limitations for its use in lab experiments. However, with further research and development, it has the potential to be a valuable tool in the study of addiction, depression, and Parkinson's disease.
合成法
The synthesis of {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is a complex process that involves several steps. The synthesis starts with the reaction of 4-fluorobenzaldehyde with furfural in the presence of sodium hydroxide to form {[5-(4-fluorophenyl)-2-furyl]methyl} alcohol. The alcohol is then reacted with 2-furfurylamine in the presence of hydrochloric acid to form the final product, {[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride.
科学的研究の応用
{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including addiction, depression, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2.ClH/c17-13-5-3-12(4-6-13)16-8-7-15(20-16)11-18-10-14-2-1-9-19-14;/h1-9,18H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGZSNUCYWKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)

![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)

![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)
